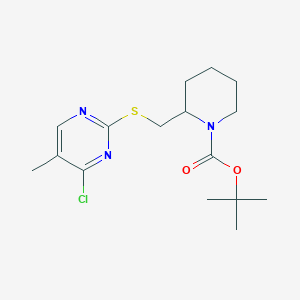

2-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

This compound, with the systematic name 2-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester, is a heterocyclic organic molecule featuring a pyrimidine core fused with a piperidine scaffold. The pyrimidine ring is substituted at the 4-position with a chlorine atom and at the 5-position with a methyl group, while a sulfanylmethyl (-SCH2-) linker bridges the pyrimidine to the piperidine ring. The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy to enhance stability during synthetic processes .

Key structural attributes (derived from analogous compounds in ):

- Molecular Formula: C16H24ClN3O2S

- Molecular Weight: 357.9 g/mol

- CAS Registry: 1353979-47-1 (for the 3-substituted isomer; exact data for the 2-substituted variant is unavailable in the evidence).

- Functional Groups: Chloropyrimidine, thioether, Boc-protected amine.

Properties

Molecular Formula |

C16H24ClN3O2S |

|---|---|

Molecular Weight |

357.9 g/mol |

IUPAC Name |

tert-butyl 2-[(4-chloro-5-methylpyrimidin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C16H24ClN3O2S/c1-11-9-18-14(19-13(11)17)23-10-12-7-5-6-8-20(12)15(21)22-16(2,3)4/h9,12H,5-8,10H2,1-4H3 |

InChI Key |

HPKNPEYLDSRGAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1Cl)SCC2CCCCN2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Piperidine-1-carboxylic acid tert-butyl ester : serves as the protected piperidine scaffold.

- 4-Chloro-5-methyl-pyrimidin-2-yl thiol or chloropyrimidine derivatives : provide the pyrimidine moiety with the chloro and methyl substitutions.

- Base reagents : such as triethylamine or sodium hydride for deprotonation and nucleophilic activation.

- Solvents : tetrahydrofuran (THF), dimethylformamide (DMF), or tert-butanol are commonly used.

Detailed Preparation Methods

Stepwise Synthetic Procedure

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of Pyrimidinyl Thiol Intermediate | Chlorination of 5-methylpyrimidine derivatives using chlorinating agents (e.g., POCl3) under reflux | Introduces the 4-chloro substituent; critical for subsequent nucleophilic substitution |

| 2 | Formation of Sulfide Linkage | Nucleophilic substitution of the 4-chloro group by thiol or sulfanyl group using piperidine-1-carboxylic acid tert-butyl ester under basic conditions (e.g., triethylamine or NaH) in THF at 0–5°C to room temperature | Controls regioselectivity and prevents side reactions; reaction monitored by TLC |

| 3 | Purification | Column chromatography using silica gel with hexane/ethyl acetate gradients | Yields high-purity product; tert-butyl group remains intact |

| 4 | Characterization | NMR (¹H, ¹³C), HPLC-MS, and elemental analysis | Confirms structure, purity, and molecular weight (~357.13 g/mol) |

Catalytic and Alternative Methods

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) have been explored for regioselective attachment of pyrimidine rings to piperidine derivatives, enhancing yield and selectivity.

- Use of ligands such as XPhos and solvents like tert-butanol at elevated temperatures (40–100°C) improves reaction efficiency.

- Reaction times typically range from 12 to 24 hours, with continuous monitoring by thin-layer chromatography (TLC).

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Impact on Synthesis |

|---|---|---|

| Temperature | 0–5°C during nucleophilic substitution; room temperature to 40°C for coupling | Low temperature prevents decomposition of tert-butyl carbamate; higher temps improve reaction rate |

| Solvent | THF, DMF, or tert-butanol | Solvent polarity affects solubility and reaction kinetics |

| Base | Triethylamine, sodium hydride | Facilitates deprotonation and nucleophilic attack |

| Reaction Time | 12–24 hours | Ensures complete conversion without overreaction |

| Purification | Silica gel chromatography | Essential for removing side products and unreacted starting materials |

Purification and Characterization Techniques

- Column Chromatography : Gradient elution with hexane/ethyl acetate is effective for isolating the target compound with >95% purity.

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR shows characteristic tert-butyl protons as singlets near δ 1.4 ppm.

- Pyrimidine ring protons resonate around δ 8.5–9.0 ppm.

- Mass Spectrometry (HPLC-MS) : Confirms molecular ion peak corresponding to molecular weight 357.13 g/mol.

- High-Performance Liquid Chromatography (HPLC) : Used for purity assessment and reaction monitoring.

Research Discoveries and Industrial Relevance

- The tert-butyl carbamate protecting group enhances the stability of the piperidine nitrogen, facilitating multi-step synthesis without premature deprotection.

- Studies indicate that the sulfanylmethyl linkage is stable under mild conditions but can be selectively modified for further functionalization.

- Industrial synthesis employs continuous flow reactors and automated purification to maximize yield and batch-to-batch consistency.

- Quality control protocols include chromatographic and spectroscopic verification to ensure compound integrity.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting materials | Piperidine-1-carboxylic acid tert-butyl ester, 4-chloro-5-methyl-pyrimidin-2-thiol or chloropyrimidine |

| Key reaction | Nucleophilic substitution of chloro group by thiol under basic conditions |

| Protection group | tert-Butyl carbamate on piperidine nitrogen |

| Solvents | THF, DMF, tert-butanol |

| Catalysts | Palladium catalysts (optional) for coupling |

| Temperature | 0–5°C to 40°C |

| Purification | Silica gel chromatography |

| Characterization | NMR, HPLC-MS, elemental analysis |

| Yield optimization | Temperature control, solvent choice, reaction time |

| Safety | PPE, avoid oxidizers, work in fume hood |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl linker, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring or the ester group, leading to the formation of alcohols or amines.

Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry: As a scaffold for designing new drugs targeting specific enzymes or receptors.

Biology: As a probe for studying biological pathways involving pyrimidine derivatives.

Materials Science: As a building block for creating novel materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanylmethyl linker and the ester group may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Chlorine Position: The 4-Cl substituent in the target compound (vs. 6-Cl in , compound 2) may influence electronic properties and steric interactions in binding applications.

- Sulfur Linkers : The thioether (-S-) in the target compound contrasts with sulfonamide (-SO2-) groups in . Thioethers are less polarizable than sulfonamides, affecting solubility and metabolic stability .

Piperidine Substituents

Key Observations :

- Boc Protection : The Boc group in the target compound and ’s compound shields the amine from undesired reactions, a critical feature in multi-step syntheses.

- Substitution Position : Piperidine substitution at the 2-position (target) vs. 3- or 4-positions (, compounds 1, 10) alters conformational flexibility, impacting interactions with biological targets like enzymes or receptors.

Functional Group Impact on Physicochemical Properties

- Thioether vs. Ether/Sulfonamide : The thioether in the target compound is less polar than ethers (e.g., , compound 4) but more lipophilic than sulfonamides (), suggesting intermediate solubility in organic media .

Biological Activity

The compound 2-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a derivative of piperidine and pyrimidine, which has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to consolidate findings regarding its biological activity, pharmacological properties, and related case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This molecular structure features a pyrimidine ring substituted with a chloro group and a piperidine moiety, which may influence its interaction with biological targets.

Antimicrobial Activity

Preliminary studies indicate that derivatives of pyrimidine compounds often exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The presence of the chloro group in this compound may enhance its lipophilicity, potentially improving membrane penetration and bioactivity.

Enzyme Inhibition

Research highlights the potential of this compound as an inhibitor of specific kinases. For example, related piperidine derivatives have been documented to inhibit ERK5 kinase activity, which is critical in cancer cell proliferation. The inhibition potency can be optimized through structural modifications, such as altering substituents on the piperidine or pyrimidine rings .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. A comparative analysis with similar compounds shows:

| Compound | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (min) | Bioavailability (%) |

|---|---|---|---|---|

| 34b | 14 | 0.6 | 80 | 42 |

These parameters suggest that modifications to the compound could lead to improved bioavailability and reduced clearance rates, enhancing therapeutic efficacy .

Case Study 1: ERK5 Inhibition

A study focusing on the optimization of ERK5 inhibitors identified that compounds structurally related to our target exhibited submicromolar potency. The introduction of hydrophobic groups significantly enhanced binding affinity, suggesting that our compound may also demonstrate similar properties when tested .

Case Study 2: Antiplatelet Activity

Another investigation into pyrimidine derivatives revealed their potential as P2Y12 antagonists, which are crucial in preventing platelet aggregation. The modification of functional groups led to compounds with nanomolar potency in human plasma assays. This suggests that our compound could be explored for similar antiplatelet activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.